molecular formula C13H17NO4 B14310686 N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 116628-26-3

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide

Katalognummer: B14310686
CAS-Nummer: 116628-26-3
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: VUVLNJAAXJHYBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that features both hydroxyl and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with N,N-bis(2-hydroxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving additional steps such as purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism by which N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but lacks the prop-2-enamide moiety.

    N,N-Bis(2-hydroxyethyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both hydroxyl and amide functional groups, as well as the prop-2-enamide moiety

Eigenschaften

CAS-Nummer

116628-26-3

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

N,N-bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO4/c15-9-7-14(8-10-16)13(18)6-3-11-1-4-12(17)5-2-11/h1-6,15-17H,7-10H2

InChI-Schlüssel

VUVLNJAAXJHYBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)N(CCO)CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.